N-aminopyridazinium hexafluorophosphate
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Overview
Description
N-aminopyridazinium hexafluorophosphate is a chemical compound with the molecular formula C4H6F6N3P. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of a pyridazinium ring with an amino group and a hexafluorophosphate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-aminopyridazinium hexafluorophosphate typically involves the reaction of pyridazine with an amine source in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for efficiency and cost-effectiveness, making the compound readily available for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-aminopyridazinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amino group in the pyridazinium ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridazinium compounds.
Scientific Research Applications
N-aminopyridazinium hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-aminopyridazinium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions and participate in redox reactions. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-aminopyridinium salts: These compounds share a similar pyridinium ring structure with an amino group.
Hexafluorophosphate salts: Compounds with hexafluorophosphate counterions exhibit similar properties in terms of solubility and stability.
Uniqueness
N-aminopyridazinium hexafluorophosphate is unique due to its combination of a pyridazinium ring and a hexafluorophosphate counterion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
pyridazin-1-ium-1-amine;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIHKLPWUYQMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](N=C1)N.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F6N3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335335 |
Source
|
Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346412-97-3 |
Source
|
Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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